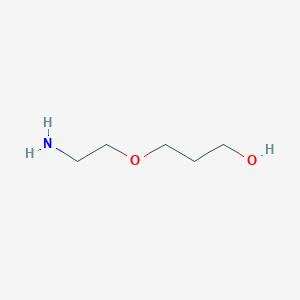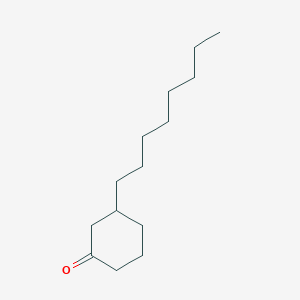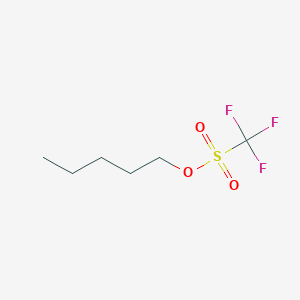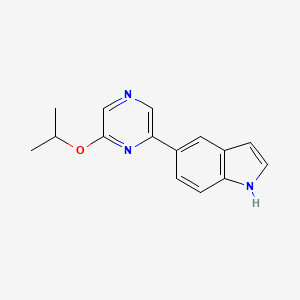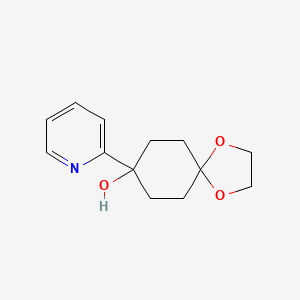
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal
概述
描述
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is a spirocyclic compound that features a unique structure combining a pyridine ring and a dioxaspirodecane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . Another approach utilizes a Lewis acid-catalyzed Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
化学反应分析
Types of Reactions
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-ulcer agent.
Industry: Potential use in the production of biologically active compounds.
作用机制
The mechanism of action of 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, chelating the active site metal and competing with the natural substrate . This inhibition can mimic the physiological hypoxic response, leading to the upregulation of hypoxia-inducible factors.
相似化合物的比较
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
8-Oxa-2-azaspiro[4.5]decane: Used in the production of biologically active compounds.
Uniqueness
4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal is unique due to its combination of a pyridine ring and a dioxaspirodecane moiety, which imparts distinct chemical and biological properties. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other similar compounds.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C13H17NO3/c15-12(11-3-1-2-8-14-11)4-6-13(7-5-12)16-9-10-17-13/h1-3,8,15H,4-7,9-10H2 |
InChI 键 |
KMZIXLXSFSDBGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C3=CC=CC=N3)O)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
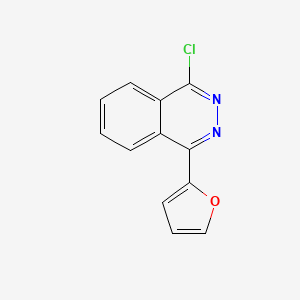
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
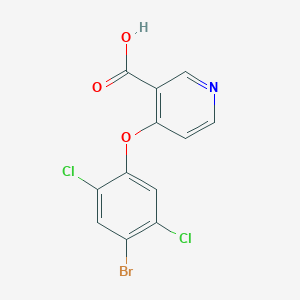
![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
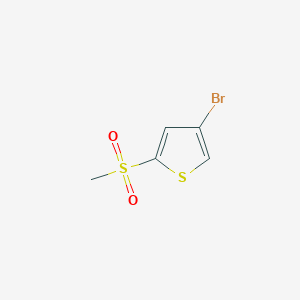
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
